molecular formula C17H19N5O3 B12168169 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxyphenyl)butanamide

4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxyphenyl)butanamide

Cat. No.: B12168169
M. Wt: 341.4 g/mol
InChI Key: PULAEHJZXIPLLH-UHFFFAOYSA-N
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Description

4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxyphenyl)butanamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazolo ring fused to a pyridazine ring, and a butanamide moiety attached to a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxyphenyl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by reacting a suitable hydrazine derivative with a pyridazine precursor under acidic or basic conditions. This step often requires the use of solvents such as ethanol or dimethylformamide (DMF) and may involve heating to facilitate the reaction.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Attachment of the Butanamide Moiety: The butanamide moiety can be attached via an amide coupling reaction, using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group of the butanoic acid derivative, followed by reaction with the amine group of the methoxyphenyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxyphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nitric acid, halogens, catalysts like iron or aluminum chloride.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Nitro compounds, halogenated derivatives.

Scientific Research Applications

4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxyphenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid: Similar structure but lacks the methoxyphenyl group.

    3,6,7-Triamino-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Contains a triazolopyridazine core but with different substituents.

Properties

Molecular Formula

C17H19N5O3

Molecular Weight

341.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

InChI

InChI=1S/C17H19N5O3/c1-24-13-7-4-3-6-12(13)18-16(23)9-5-8-14-19-20-15-10-11-17(25-2)21-22(14)15/h3-4,6-7,10-11H,5,8-9H2,1-2H3,(H,18,23)

InChI Key

PULAEHJZXIPLLH-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCCC(=O)NC3=CC=CC=C3OC)C=C1

Origin of Product

United States

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